molecular formula C24H29ClN4O5S2 B6526415 N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-(pyrrolidine-1-sulfonyl)benzamide hydrochloride CAS No. 1135200-65-5

N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-(pyrrolidine-1-sulfonyl)benzamide hydrochloride

Cat. No.: B6526415
CAS No.: 1135200-65-5
M. Wt: 553.1 g/mol
InChI Key: JVSLDVGYWQKSKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-(pyrrolidine-1-sulfonyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C24H29ClN4O5S2 and its molecular weight is 553.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 552.1267901 g/mol and the complexity rating of the compound is 839. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds, such as n-(3-dimethylaminopropyl)-n’-ethylcarbodiimide hydrochloride (edc or edac), are known to target carboxyl groups . They are used to activate these groups for coupling with amines to form amides .

Mode of Action

The compound likely interacts with its targets through a carbodiimide coupling reaction . In peptide synthesis, for example, EDC HCl efficiently couples carboxyl groups and amine groups of amino acids, forming the peptide backbone .

Biochemical Pathways

The compound’s action affects the biochemical pathways involved in peptide synthesis . By facilitating the formation of peptide bonds, it plays a crucial role in the production of proteins. It has also been used for the surface functionalization of graphene quantum dots (GQDs) employed as sensing probes in Janus micromotors to detect enterobacterial contamination .

Pharmacokinetics

Similar compounds like edc are water-soluble , which suggests that they may have good bioavailability

Result of Action

The result of the compound’s action is the formation of amide bonds, which are crucial in the synthesis of peptides and proteins . This can have various molecular and cellular effects, depending on the specific proteins being synthesized.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the pH of the environment can affect the efficiency of the coupling reaction . The compound is typically used in a pH range of 4.0-6.0 . Additionally, the compound is sensitive to moisture , which can affect its stability and efficacy.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-pyrrolidin-1-ylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O5S2.ClH/c1-26(2)10-5-13-28(24-25-19-14-20-21(33-16-32-20)15-22(19)34-24)23(29)17-6-8-18(9-7-17)35(30,31)27-11-3-4-12-27;/h6-9,14-15H,3-5,10-13,16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSLDVGYWQKSKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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